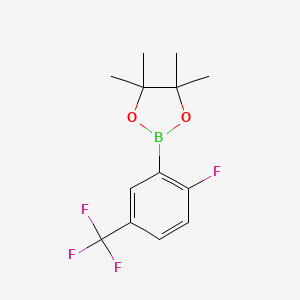

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

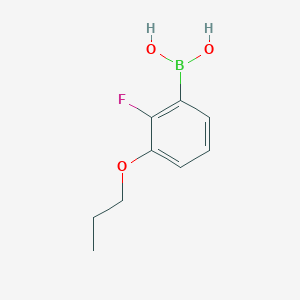

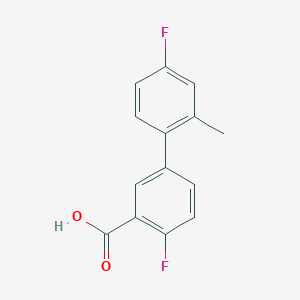

The compound is a complex organic molecule that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with fluorine and trifluoromethyl groups. It also contains a dioxaborolane group, which is a type of organoborane .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, is a planar structure with alternating single and double bonds. The fluorine and trifluoromethyl groups would be attached to this ring. The dioxaborolane group would likely add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. For example, the fluorine and trifluoromethyl groups are known to be quite electronegative, which could make the compound reactive. The boron in the dioxaborolane group could also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could make the compound relatively nonpolar and potentially volatile. The dioxaborolane group could make the compound more stable .Scientific Research Applications

Precision Synthesis of Polymers

This compound is utilized in the precision synthesis of polymers such as poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its role in producing polymers with narrow molecular weight distributions and high regioregularity. This process is crucial for the development of materials with specific optical and electrical properties (Yokozawa et al., 2011).

Synthesis of Organic/Inorganic Semiconductor Hybrid Particles

The compound is instrumental in the synthesis of organic/inorganic semiconductor hybrid particles, showcasing its ability to facilitate the creation of materials that combine the properties of organic polymers with inorganic quantum dots. This application is vital for advancing technologies in optoelectronics and photovoltaics (de Roo et al., 2014).

Chain-Growth Polymerization for Synthesizing Polyfluorene

It is employed in chain-growth polymerization for synthesizing well-defined polyfluorenes via Suzuki-Miyaura coupling reactions. This highlights its role in producing materials with specific chain lengths and end groups, essential for applications in organic electronics and photonics (Yokoyama et al., 2007).

Reaction Mechanism Studies

Research has also focused on studying the reaction mechanisms involving this compound, such as the Rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds. Understanding these mechanisms is crucial for optimizing synthetic routes and enhancing the efficiency of reactions involving organoboron compounds (Martínez et al., 2015).

Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives

The compound serves as a precursor in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating its utility in creating inhibitors for serine proteases. This application is vital for developing therapeutic agents and understanding protease functions (Spencer et al., 2002).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its reactivity and other properties .

Mechanism of Action

Target of Action

It is known to be used as a boron reagent in suzuki–miyaura coupling reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds . The process is mild and tolerant of various functional groups, making it widely applicable in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed in a basic aqueous environment . Additionally, the reaction is often conducted under an inert atmosphere to prevent oxidation .

Properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDNOHKJZHVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)

![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)

![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)